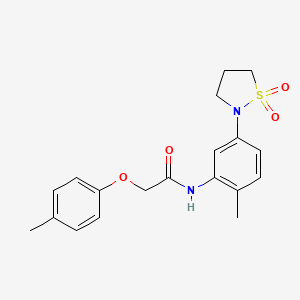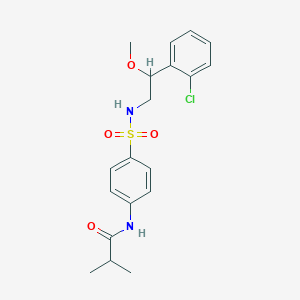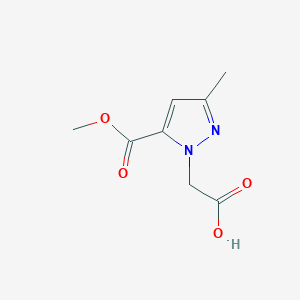![molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3](/img/structure/B2990355.png)
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” is a compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as benzo[d]thiazol-5-yl compounds . These compounds have been investigated for their potential use in treating diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other disorders involving tau-mediated neurodegeneration .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include coupling reactions and treatment with chloroethyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antitumor Activity
Thiazole derivatives, such as those studied by Lombardo et al. (2004), have shown potent antitumor activity in preclinical assays. Specifically, a series of substituted thiazole-5-carboxamides demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines, with some compounds achieving complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML) without significant toxicity. This research underscores the potential of thiazole derivatives as dual Src/Abl kinase inhibitors with robust antitumor efficacy (Lombardo et al., 2004).
Antimicrobial and Antifungal Activities
A study by Alhameed et al. (2019) introduced novel thiazolidine-2,4-dione carboxamide and amino acid derivatives with antimicrobial and antifungal properties. These compounds were synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology and showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This research contributes to the ongoing search for new antimicrobial agents with broad-spectrum efficacy (Alhameed et al., 2019).
Diuretic Activity
In vivo studies on biphenyl benzothiazole-2-carboxamide derivatives by Yar and Ansari (2009) revealed promising diuretic activity. Among the synthesized series, one particular compound was highlighted for its effectiveness, suggesting the potential for new diuretic agents based on benzothiazole carboxamide derivatives (Yar & Ansari, 2009).
CO2 Fixation
Das et al. (2016) explored the use of thiazolium carbene catalysts derived from vitamin B1 for the fixation of CO2 onto amines. This catalytic process represents a sustainable method for the synthesis of pharmaceuticals and natural products, showcasing an environmentally friendly application of thiazole derivatives (Das et al., 2016).
Environmental Remediation
Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Cd2+ and Zn2+ ions from industrial wastes. This study highlights the potential of thiazole derivatives in environmental remediation, offering a practical solution for the removal of heavy metals from waste streams (Zargoosh et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This process is crucial for the regulation of protein function and cellular processes .
Mode of Action
This compound acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, thereby affecting the function of these proteins .
Biochemical Pathways
The inhibition of OGA by this compound affects the tau protein . Tau protein is involved in the stabilization of microtubules in neurons. When tau is hyperphosphorylated, it can aggregate into pathological forms, leading to neurodegenerative disorders . By inhibiting OGA, this compound can limit tau hyperphosphorylation and aggregation .
Result of Action
The inhibition of OGA by this compound can lead to a reduction in tau pathology and dystrophic neurites . This suggests that the compound could potentially slow down neurodegeneration in diseases like Alzheimer’s .
Orientations Futures
The future directions for the study of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” and similar compounds could involve further investigation of their therapeutic potential, particularly in the treatment of neurodegenerative diseases. More research could also be done to optimize their synthesis and improve their efficacy .
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMFSBLEYNWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)





![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2990292.png)
![N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2990293.png)
![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2990294.png)
